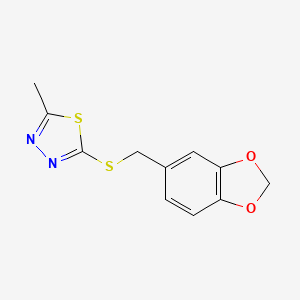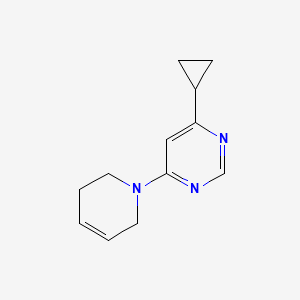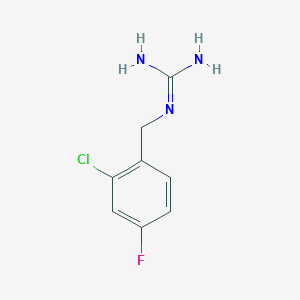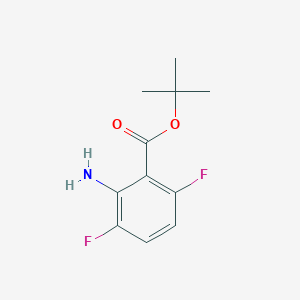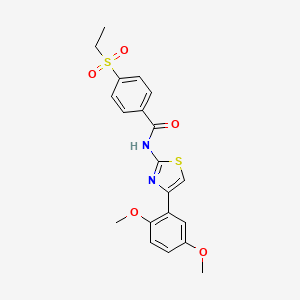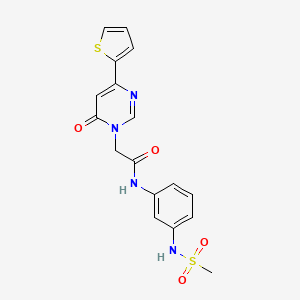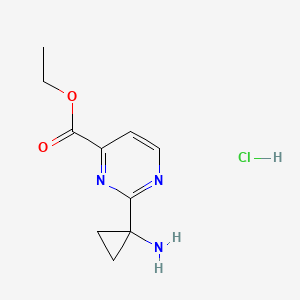
Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride is 1S/C10H13N3O2.ClH/c1-2-15-8(14)7-3-6-12-9(13-7)10(11)4-5-10;/h3,6H,2,4-5,11H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of substituted Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been a significant focus. For instance, a study by Asha et al. (2009) synthesized a series of novel derivatives evaluated for their antioxidant activity. The compounds exhibited promising activity, highlighting their potential in oxidative stress-related therapeutic applications (Asha, Malviya, Chandrappa, Sadashiva, Vinaya, Prasanna, & Rangappa, 2009).
Anticancer Activities
Research into the anticancer properties of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives has shown promising results. Asha et al. (2010) synthesized several derivatives and tested their cytotoxicity on human leukemia cell lines, finding that most derivatives exhibited significant antitumor activity. This suggests the potential of these compounds in developing new anticancer therapies (Asha, Kavitha, Chandrappa, Prasanna, Vinaya, Raghavan, & Rangappa, 2010).
Antimicrobial and Antioxidant Activities
Several studies have also investigated the antimicrobial and antioxidant activities of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives. Bhoi et al. (2016) emphasized a microwave-assisted synthesis of novel derivatives, demonstrating operational simplicity and environmental friendliness. The synthesized compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, showing significant efficacy against various microbial strains (Bhoi, Borad, Pithawala, & Patel, 2016).
Chemical Properties and Reactions
The chemical properties and reactions of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives have been explored to understand their reactivity and potential for generating new compounds. For example, the work by Nishigaki et al. (1971) on the geometrical isomerism of related compounds has provided insights into their structural and interconvertibility aspects, which are crucial for the synthesis of targeted molecules (Nishigaki, Ichiba, Shinomura, & Yoneda, 1971).
Safety and Hazards
The safety information available indicates that Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-2-15-8(14)7-3-6-12-9(13-7)10(11)4-5-10;/h3,6H,2,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHNXUFSAQPEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)
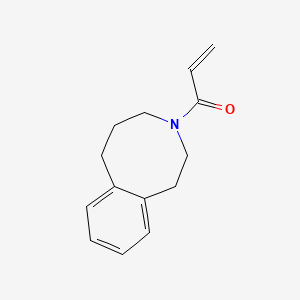
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)

![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)
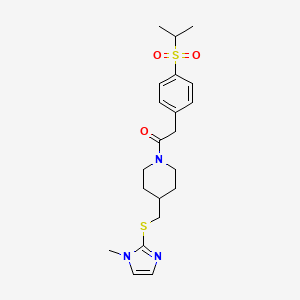
![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)
